molecular formula C13H11F2NO2 B6189738 3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2680536-58-5

3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B6189738
CAS No.: 2680536-58-5
M. Wt: 251.2
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Description

3-benzyl-6,6-difluoro-3-azabicyclo[320]heptane-2,4-dione is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing methods such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with metabolic pathways: Affecting the synthesis or degradation of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-6,6-difluoro-3-azabicyclo[3.2.0]heptane-2,4-dione is unique due to the presence of both benzyl and difluoro groups, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

2680536-58-5

Molecular Formula

C13H11F2NO2

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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